D-Serine benzyl ester hydrochloride

説明

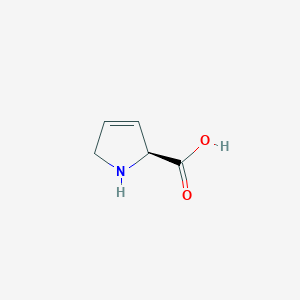

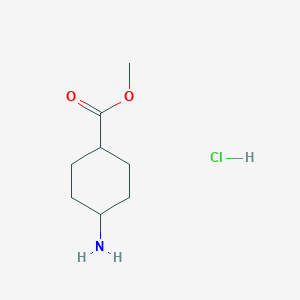

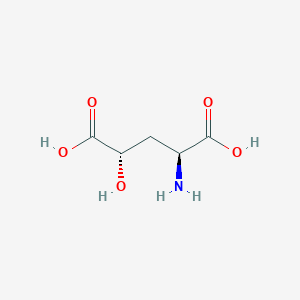

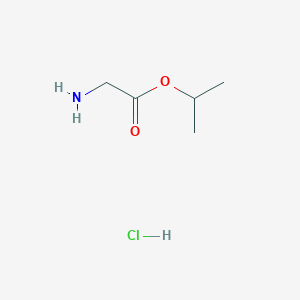

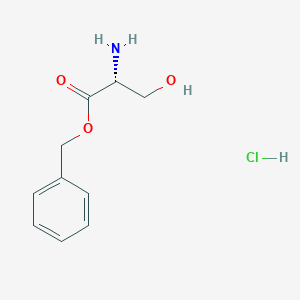

D-Serine benzyl ester hydrochloride is a chemical compound . It is a derivative of D-Serine, which is a potent co-agonist at the NMDA glutamate receptor .

Synthesis Analysis

The synthesis of D-Serine derivatives often involves protection-deprotection strategies . For example, an efficient synthesis of D-cycloserine has been developed from D-serine with a 61% overall yield . Another synthetic method involves the reaction of serine methylester with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of D-Serine benzyl ester hydrochloride can be represented by the linear formula: HOCH2CH(NH2)CO2CH3·HCl . Its molecular weight is 155.58 .Chemical Reactions Analysis

Esters, including D-Serine benzyl ester hydrochloride, typically undergo reactions such as hydrolysis, where the alkoxy (OR′) group of an ester is replaced by another group . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The molecular weight of D-Serine benzyl ester hydrochloride is 231.68 . More detailed physical and chemical properties may require specific experimental measurements.科学的研究の応用

Synthesis and Polymerization

D-Serine benzyl ester hydrochloride is notably utilized in synthetic chemistry. Xiao, Tang, and Xie (2020) highlighted its use in the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride, with the organocatalyst D-3-(1-Naphthyl)-alanine being crucial for achieving high stereocontrol during the synthesis process (Xiao et al., 2020). Similarly, Lu et al. (2012) synthesized water-soluble poly(α-hydroxy acids) from the ring-opening polymerization of O-benzyl-L-serine carboxyanhydrides. These poly(α-hydroxy acids) demonstrated excellent cell compatibility, suggesting their potential in drug delivery systems and tissue engineering applications (Lu et al., 2012).

Biomedical Research

In biomedical research, D-Serine benzyl ester hydrochloride is a precursor in the synthesis of various biologically active compounds. Deng et al. (2011) synthesized a new family of biodegradable α-amino acid poly(ester amide)s (AA-PEAs) with pendant benzyl ether groups and hydroxyl functional groups. These AA-PEAs showed potential for various applications, including cell-polymer interactions, which are crucial for biomedical applications like tissue engineering (Deng et al., 2011).

Organic Chemistry and Material Science

In organic chemistry and material science, D-Serine benzyl ester hydrochloride is used in the preparation of functionalized, conformationally constrained compounds. Pickersgill and Rapoport (2000) described the synthesis of diethylenetriaminepentaacetic acid (DTPA) analogues, which are functionalized with a hydroxymethyl linker substituent. These compounds find applications in chelating agents and diagnostic imaging (Pickersgill & Rapoport, 2000). Sanda, Kamatani, and Endo (2001) discussed the synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates, which are integral to the production of polymers with specific properties (Sanda, Kamatani, & Endo, 2001).

作用機序

Safety and Hazards

When handling D-Serine benzyl ester hydrochloride, it’s important to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of accidental release, it’s recommended to sweep up and shovel into suitable containers for disposal .

特性

IUPAC Name |

benzyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWCDQAKCHOBX-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

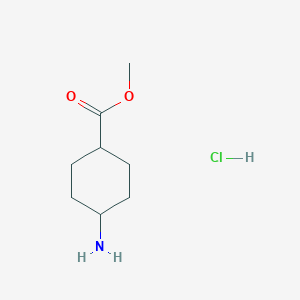

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472367 | |

| Record name | D-Serine benzyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Serine benzyl ester hydrochloride | |

CAS RN |

151651-44-4 | |

| Record name | D-Serine benzyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。